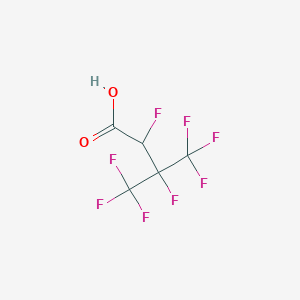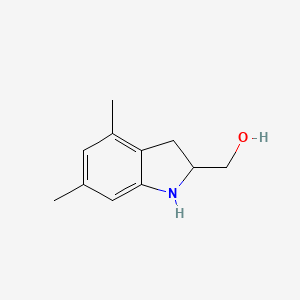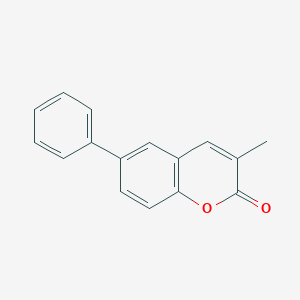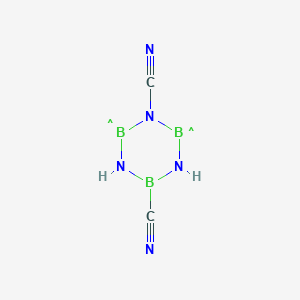
2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid is a fluorinated organic compound with the molecular formula C5H2F8O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid typically involves the fluorination of butanoic acid derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of iodinated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to chemical degradation
Wirkmechanismus
The mechanism of action of 2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong hydrogen bonds and dipole-dipole interactions with biological molecules. This can lead to the inhibition of enzyme activity or alteration of protein structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 2,2,3,3,4,4-Hexafluoro-4-(1,2,2,2-tetrafluoroethoxy)butanoic acid
Uniqueness
2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds .
Eigenschaften
CAS-Nummer |
917951-62-3 |
|---|---|
Molekularformel |
C5H2F8O2 |
Molekulargewicht |
246.05 g/mol |
IUPAC-Name |
2,3,4,4,4-pentafluoro-3-(trifluoromethyl)butanoic acid |
InChI |
InChI=1S/C5H2F8O2/c6-1(2(14)15)3(7,4(8,9)10)5(11,12)13/h1H,(H,14,15) |
InChI-Schlüssel |
JLRPXCDIADORQL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)(C(C(F)(F)F)(C(F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,7-Bis(5-bromo-3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12604970.png)

![4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine](/img/structure/B12604977.png)
![5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12604980.png)
![N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine](/img/structure/B12605002.png)

![1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12605019.png)
![1-Methyl-1-[(naphthalen-2-yl)methyl]-1,2-dihydro-4,4'-bipyridin-1-ium dichloride](/img/structure/B12605021.png)

![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine](/img/structure/B12605029.png)


